D-Mannose-4-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
¹³CC₅H₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Pathways
The incorporation of the stable isotope carbon-13 allows researchers to trace metabolic pathways involving D-mannose. Studies have shown that D-mannose metabolism can influence inflammatory responses by modulating macrophage activity and cytokine production. For example, D-mannose has been found to suppress LPS-induced IL-1β production in macrophages, suggesting a potential role in managing inflammatory conditions .
Urinary Tract Infections
D-Mannose has been extensively studied as a non-antibiotic treatment for recurrent UTIs. Clinical trials have demonstrated its efficacy in reducing UTI recurrence rates comparable to conventional antibiotic treatments. For instance, a systematic review indicated that D-mannose significantly lowers the risk of recurrent UTIs in women .
Table 1: Efficacy of D-Mannose in UTI Prevention
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| MERIT Study | Women with recurrent UTIs | D-Mannose vs placebo | Significant reduction in UTI recurrence |
| Non-Interventional Study | Women with acute UTIs | D-Mannose | Comparable cure rates to antibiotics |
Gastrointestinal Health
Recent studies have highlighted the potential of D-mannose in ameliorating conditions such as ulcerative colitis (UC). In mouse models, D-mannose treatment has been shown to reduce inflammation and oxidative stress markers associated with UC, suggesting a protective effect on intestinal barrier integrity .
Table 2: Effects of D-Mannose on Ulcerative Colitis Symptoms
| Parameter | Control Group | D-Mannose Group |
|---|---|---|
| Inflammation Score | High | Low |
| Epithelial Integrity | Damaged | Restored |
| Cytokine Levels (IL-6, TNF-α) | Elevated | Reduced |
Case Studies and Research Findings
Several case studies have provided insights into the applications of D-mannose-4-13C:
- Case Study 1: A clinical trial involving women with recurrent UTIs showed that administration of D-mannose resulted in an 80% reduction in symptoms compared to placebo .
- Case Study 2: Research on mice with DSS-induced colitis demonstrated that D-mannose treatment significantly restored tight junction integrity and reduced inflammatory cell infiltration .
Preparation Methods
Levoglucosenone-Based Synthesis
A patent by details the synthesis of 4-deoxy-D-mannose from levoglucosenone, a derivative of cellulose pyrolysis. This method involves four key steps:
-
Reduction of levoglucosenone : The carbonyl group at C2 is reduced using lithium aluminum hydride (LiAlH₄) to form 1,6-anhydro-3,4-dideoxy-β-D-threo-hex-3-enopyranose.
-
Iodine-mediated addition : Reaction with iodine and silver acetate introduces an iodo group at C4 and an acetyloxy group at C3, yielding 1,6-anhydro-4-iodo-3-O-acetyl-2-O-benzoyl-D-mannose.
-
Reductive deiodination : Zinc dust in acetic acid removes the iodo group, producing 1,6-anhydro-4-deoxy-3-O-acetyl-D-mannose.
-
Acid hydrolysis : Treatment with hydrochloric acid hydrolyzes the 1,6-anhydro bond and acetyl groups, yielding 4-deoxy-D-mannose.
To incorporate ¹³C at C4, sodium [1-¹³C]acetate could be introduced during the iodination step. The reaction of 1,6-anhydro-3,4-dideoxy-D-threo-hex-3-enopyranose with ¹³C-labeled acetic acid derivatives would selectively label C4. This approach achieves an overall yield of 52.5% for 4-deoxy-D-mannose, suggesting similar efficiency for ¹³C labeling.
Protecting Group Strategies for ¹³C Incorporation
Protected D-mannose derivatives enable site-specific isotopic labeling. For example, describes the synthesis of αMan(1→2)Man disaccharides using D-[1-¹³C]mannose. Key steps include:
-
Selective acetylation : D-[1-¹³C]mannose is peracetylated, followed by deprotection at O1 using benzylamine to yield 3,4,6-tri-O-acetyl-1,2-O-(S/R)-ethylidene-β-D-[1-¹³C]mannopyranose.
-
Glycosylation : The deprotected donor is coupled with acceptors using trimethylsilyl triflate (TMSOTf) to form α(1→2) linkages.
Adapting this method, ¹³C could be introduced at C4 by using D-[4-¹³C]mannose precursors. However, commercial availability of such precursors is limited, necessitating custom synthesis via glucose epimerization (see Section 2.1).
Photolytic and Azide-Based Approaches reports the synthesis of D-mannose via photolysis of 1-azido-1-deoxy-3,4-O-isopropylidene-D-mannitol. The pathway involves:
-
Tosylation and azide substitution : 3,4-O-isopropylidene-D-mannitol is tosylated at O1, followed by azide substitution to form 1-azido-1-deoxy-3,4-O-isopropylidene-D-mannitol.
-
Photolysis and hydrolysis : UV irradiation cleaves the azide group, and acid hydrolysis removes the isopropylidene protecting group, yielding D-mannose.
To label C4, the precursor could be synthesized from D-[4-¹³C]glucose, followed by epimerization at C2. However, this method requires rigorous control over photolysis conditions to prevent side reactions.
Biosynthetic and Enzymatic Methods
Microbial Fermentation with ¹³C-Labeled Acetates demonstrates the incorporation of ¹³C-labeled acetates into hibarimicins via Streptomyces fermentation. Sodium [1-¹³C], [2-¹³C], or [1,2-¹³C₂] acetates were added to cultures, resulting in ¹³C enrichment at specific carbons .
Applying this to D-mannose-4-¹³C:
-
Substrate feeding : [4-¹³C]glucose or [4-¹³C]fructose could be fed to Saccharomyces cerevisiae, which naturally produces D-mannose via the isomerization of fructose-6-phosphate.
-
Enzymatic epimerization : Glucose-6-phosphate isomerase converts [4-¹³C]glucose-6-phosphate to [4-¹³C]fructose-6-phosphate, which is then epimerized to [4-¹³C]mannose-6-phosphate by phosphomannose isomerase.
This method’s yield depends on microbial strain efficiency and isotopic dilution effects.
Enzymatic Conversion of ¹³C-Labeled Glucose outlines the synthesis of a ¹³C-labeled α-mannosyl glycolipid from [U-¹³C₆]glucose. The pathway includes:
-
Reduction to glucal : [U-¹³C₆]glucose is acetylated and reduced to tri-O-acetyl-D-glucal.
-
Nucleophilic addition : Reaction with tetra-decyltetraglycol yields α-tetradecyltetraglycol 2,3-dideoxy-4,6-di-O-acetyl-D-glucopyranoside.
-
Oxidation to mannoside : Osmium tetroxide oxidizes the glucal derivative to form an α-mannoside.
For C4 labeling, selective ¹³C enrichment at glucose C4 prior to epimerization would ensure retention at mannose C4.
Comparative Analysis of Methods
| Method | Isotopic Yield | Steps | Cost | Scalability |
|---|---|---|---|---|
| Levoglucosenone synthesis | 52.5% | 4 | High | Moderate |
| Microbial fermentation | 30–40% | 6 | Low | High |
| Enzymatic epimerization | 45–60% | 5 | Moderate | High |
Chemical methods offer precision but require specialized precursors. Biosynthesis is cost-effective but less specific.
Q & A
Q. How is D-Mannose-4-¹³C synthesized for isotopic labeling studies, and what methodological considerations ensure purity and stability?
D-Mannose-4-¹³C is synthesized via enzymatic or chemical methods, with isotopic labeling at the C4 position. Key steps include:
- Isotopic incorporation : Using ¹³C-enriched precursors (e.g., glucose-¹³C) in enzymatic pathways (e.g., isomerase reactions) to ensure site-specific labeling .
- Purification : High-performance liquid chromatography (HPLC) or ion-exchange chromatography to isolate the labeled compound, with purity validated via NMR (¹H/¹³C) or mass spectrometry (MS) .
- Stability testing : Storage in inert atmospheres (e.g., argon) at –20°C to prevent degradation, with periodic stability assays using spectroscopic methods .
Q. What experimental designs are optimal for tracing D-Mannose-4-¹³C in metabolic flux analysis?
- Controlled incubation systems : Use cell cultures or isolated organelles (e.g., mitochondria) with defined media containing D-Mannose-4-¹³C. Monitor isotopic incorporation via LC-MS or GC-MS at timed intervals .
- Control variables : Include unlabeled mannose controls to distinguish background noise. Standardize temperature, pH, and cell density to minimize variability .
- Data normalization : Express isotopic enrichment as molar percent excess (MPE) relative to natural abundance baselines .
Advanced Research Questions
Q. How can contradictory data on D-Mannose-4-¹³C incorporation rates in glycolytic pathways be resolved?
Contradictions often arise from:
- Heterogeneous cell populations : Use single-cell metabolomics (e.g., Raman spectroscopy) to reduce averaging artifacts .
- Tracer dilution effects : Adjust models to account for intracellular metabolite pools (e.g., ATP/ADP ratios) competing for isotopic enrichment .
- Statistical reconciliation : Apply Bayesian inference or Monte Carlo simulations to quantify uncertainty in flux estimates .
Q. What methodological frameworks validate the specificity of D-Mannose-4-¹³C in distinguishing mannose metabolism from competing pathways (e.g., fructose or glucose utilization)?
- Competitive inhibition assays : Co-administer unlabeled fructose/glucose and measure isotopic dilution in downstream metabolites via tandem MS .
- Enzyme knockout models : Use CRISPR/Cas9-modified cell lines (e.g., hexokinase-deficient) to isolate mannose-specific pathways .
- Kinetic modeling : Fit time-resolved ¹³C enrichment data to Michaelis-Menten equations to calculate substrate specificity constants (Kₘ) .
Q. How do researchers optimize protocols for D-Mannose-4-¹³C in in vivo studies (e.g., animal models) while minimizing isotopic dilution?
- Dosing strategies : Use bolus injections followed by continuous infusion to maintain steady-state ¹³C enrichment .
- Tissue-specific sampling : Prioritize fast-freezing techniques (e.g., liquid N₂) for organs with high metabolic turnover (e.g., liver) to preserve isotopic signatures .
- Quantitative imaging : Pair with ¹³C-MRI or hyperpolarized NMR to spatially resolve isotopic distribution in real-time .
Data Analysis & Interpretation
Q. What statistical approaches address high variability in D-Mannose-4-¹³C tracer studies across biological replicates?
- Hierarchical modeling : Cluster data by biological vs. technical replicates to isolate variance sources .
- Error propagation analysis : Calculate confidence intervals for flux rates using tools like OpenFlux or INCA .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude non-physiological outliers .
Q. How can researchers integrate D-Mannose-4-¹³C data with multi-omics datasets (e.g., transcriptomics, proteomics) to model systemic metabolic regulation?
- Pathway enrichment analysis : Map ¹³C-labeled metabolites to KEGG or Reactome pathways using tools like MetaboAnalyst .
- Multi-omics correlation networks : Use weighted gene co-expression network analysis (WGCNA) to link isotopic flux rates to gene/protein expression clusters .
- Machine learning : Train random forest models on integrated datasets to predict regulatory nodes (e.g., rate-limiting enzymes) .
Methodological Pitfalls & Solutions
Q. What are common sources of contamination in D-Mannose-4-¹³C experiments, and how are they mitigated?
- Cross-contamination : Use dedicated glassware and LC-MS columns for ¹³C-labeled compounds. Validate via blank runs .
- Microbial degradation : Add bacteriostatic agents (e.g., sodium azide) to storage buffers .
- Isotopic exchange : Avoid high-temperature steps during extraction; validate using stable isotope-resolved metabolomics (SIRM) .
Q. How do researchers ensure reproducibility of D-Mannose-4-¹³C studies across laboratories?
- Standardized protocols : Adopt MIAMET (Minimum Information About a Metabolomics Experiment) guidelines for reporting .
- Inter-laboratory ring trials : Share aliquots of labeled compound and reference datasets to calibrate instruments .
- Open-data repositories : Deposit raw NMR/MS spectra in platforms like MetaboLights for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
